molecular formula C9H13BrN2S B14130935 4-Bromo-2-(4-methylpiperidin-1-YL)thiazole CAS No. 959237-41-3

4-Bromo-2-(4-methylpiperidin-1-YL)thiazole

Katalognummer: B14130935
CAS-Nummer: 959237-41-3
Molekulargewicht: 261.18 g/mol
InChI-Schlüssel: TUDPDHKLTRLRBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is a heterocyclic compound that contains both bromine and thiazole moieties. This compound is known for its unique chemical structure, which includes a thiazole ring substituted with a bromine atom and a piperidine ring. It has a molecular formula of C9H13BrN2S and a molecular weight of 261.19 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole typically involves the reaction of 4-methylpiperidine with 2-bromo-1,3-thiazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Wirkmechanismus

The mechanism of action of 4-Bromo-2-(4-methylpiperidin-1-yl)thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The bromine atom may also play a role in enhancing the compound’s binding affinity to its targets. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-(4-methylpiperidin-1-yl)thiazole
  • 4-Chloro-2-(4-methylpiperidin-1-yl)thiazole
  • 4-Bromo-2-(4-ethylpiperidin-1-yl)thiazole

Uniqueness

4-Bromo-2-(4-methylpiperidin-1-yl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the thiazole ring contributes to its reactivity and potential bioactivity, distinguishing it from other similar compounds .

Eigenschaften

CAS-Nummer

959237-41-3

Molekularformel

C9H13BrN2S

Molekulargewicht

261.18 g/mol

IUPAC-Name

4-bromo-2-(4-methylpiperidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C9H13BrN2S/c1-7-2-4-12(5-3-7)9-11-8(10)6-13-9/h6-7H,2-5H2,1H3

InChI-Schlüssel

TUDPDHKLTRLRBL-UHFFFAOYSA-N

Kanonische SMILES

CC1CCN(CC1)C2=NC(=CS2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.